molecular formula C26H26N2O6 B12027035 2-Ethoxy-4-(2-(2-methoxybenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate CAS No. 767305-81-7

2-Ethoxy-4-(2-(2-methoxybenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate

Cat. No.: B12027035
CAS No.: 767305-81-7
M. Wt: 462.5 g/mol
InChI Key: DGVQYLGHJPWREE-WPWMEQJKSA-N
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Description

2-Ethoxy-4-(2-(2-methoxybenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate is a complex organic compound with the molecular formula C25H24N2O6. This compound is known for its unique structure, which includes ethoxy and methoxy groups, as well as a carbohydrazonoyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4-(2-(2-methoxybenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate typically involves multiple steps. One common method includes the reaction of 2-ethoxy-4-nitrophenol with 2-methoxybenzoyl chloride in the presence of a base such as pyridine. This reaction forms an intermediate, which is then treated with hydrazine hydrate to yield the final product .

Industrial Production Methods

the general principles of organic synthesis, such as maintaining anhydrous conditions and using high-purity reagents, are applicable to ensure the quality and yield of the product .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-(2-(2-methoxybenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

Scientific Research Applications

2-Ethoxy-4-(2-(2-methoxybenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-(2-(2-methoxybenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Ethoxy-4-(2-(2-methoxybenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate apart from similar compounds is its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both ethoxy and methoxy groups, along with the carbohydrazonoyl moiety, provides a unique combination of properties that can be exploited in various research applications .

Properties

CAS No.

767305-81-7

Molecular Formula

C26H26N2O6

Molecular Weight

462.5 g/mol

IUPAC Name

[2-ethoxy-4-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate

InChI

InChI=1S/C26H26N2O6/c1-4-32-20-13-11-19(12-14-20)26(30)34-23-15-10-18(16-24(23)33-5-2)17-27-28-25(29)21-8-6-7-9-22(21)31-3/h6-17H,4-5H2,1-3H3,(H,28,29)/b27-17+

InChI Key

DGVQYLGHJPWREE-WPWMEQJKSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)C3=CC=CC=C3OC)OCC

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C3=CC=CC=C3OC)OCC

Origin of Product

United States

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